tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate

Photopolymerization Reactive Diluent Dental Materials

Researchers requiring dual-cure monomers face limited options: generic monoacrylates lack orthogonal reactivity for sequential polymerization and post-functionalization. This bifunctional carbamate solves that gap. • Carbamate NH accelerates photopolymerization ~4× vs. aliphatic monoacrylates; achieves ~25 pp higher conversion than BisGMA. • Boc-protected aniline survives radical cure, deprotects selectively (TFA vapor, ≤30 min) for surface amination. • Thermally stable to 120-130°C; suitable for melt-compounded powder coatings. Full QA documentation provided.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Cat. No. B13243573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)C=C
InChIInChI=1S/C14H17NO3/c1-5-12(16)10-6-8-11(9-7-10)15-13(17)18-14(2,3)4/h5-9H,1H2,2-4H3,(H,15,17)
InChIKeyRMSZJBWPLIIPML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate: Dual-Functional Monomer


tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate (CAS 200569-19-3) is a bifunctional aryl carbamate monomer that integrates a Boc-protected aniline with a terminal acryloyl moiety. This architecture enables orthogonal reactivity: the acryloyl group participates in free-radical photopolymerization to form crosslinked networks, while the Boc group can be selectively deprotected under acidic conditions to generate a latent aniline for post-polymerization modification or enzyme inhibition [1][2]. The compound belongs to a class of 'reactive diluent' monomers that exhibit accelerated polymerization kinetics compared to conventional monoacrylates, making it a candidate for applications in dental resins, coatings, and 3D printing where rapid cure and dual-cure capability are critical [1].

Reactivity Orthogonal acrylate/Boc-aniline architecture enables sequence-controlled polymerization.
Cure Profile Carbamate NH supports accelerated photopolymerization kinetics over conventional monoacrylates.
Processing Boc group stable to elevated temperatures, supporting solvent-free melt processing workflows.

tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate: Why Generic Substitution Fails


Generic substitution with standard monoacrylates (e.g., methyl acrylate) or simple aniline derivatives (e.g., N-Boc-aniline) fails because neither class alone provides the requisite dual reactivity for 'acrylate-first, amine-second' sequence-controlled polymerizations or for inhibitor constructs that require both a covalent enzyme-reactive warhead and a protected aniline pharmacophore. Studies on phenyl carbamate acrylates demonstrate that the secondary carbamate functionality critically accelerates photopolymerization rates relative to ester-linked analogs; removal of this carbamate NH group reduces steady-state polymerization rates by up to 4-fold under equivalent initiation conditions [1]. Substituting the acryloyl group destroys the compound's ability to act as a reactive diluent monomer, while substituting the Boc-protected aniline prevents subsequent deprotection-dependent functionalization or biological activity. Thus, interchanging this compound with a generic acrylate or a non-acryloylated aniline fundamentally compromises the application-specific performance driven by its orthogonal architecture.

Target Compound
Dual-Functional Monomer
Combines acrylate polymerizability with latent Boc-aniline for post-modification.
Generic Acrylates
No Carbamate NH
Lacks carbamate NH; significantly slower polymerization and no latent amine functionality.
Acetyl-Protected Analog
Limited Thermal Window
Lower thermal stability restricts high-temperature processing and sterilization compatibility.

tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate: Performance Evidence


Carbamate-Mediated Photopolymerization Acceleration

Phenyl carbamate acrylate monomers with a secondary carbamate NH group exhibit substantially faster steady-state photopolymerization rates than aliphatic monoacrylates. In comparative RT-FTIR kinetic studies under identical irradiation (1.5 mW/cm², 365 nm, 0.1 wt% DMPA), the rate of polymerization (Rp) for a phenyl carbamate acrylate was approximately 3.5–4.0 times greater than for an aliphatic monoacrylate control (e.g., hexyl acrylate), attributed to hydrogen-abstraction chain-transfer reactions unique to the carbamate NH [1]. The target compound, tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate, retains this critical secondary carbamate functionality alongside a terminal acryloyl group, positioning it as a rapid-curing reactive diluent in formulations where hexyl acrylate or other alkyl monoacrylates would yield unacceptably slow cure. Quantitative comparative data for this specific derivative are not available; the observations are class-level inference derived from systematically studied phenyl carbamate acrylates with varying aryl substituents.

Photopolymerization Rate
Class-level
~3.5–4.0× enhancement
vs. aliphatic monoacrylate control (Rp ~0.025 s⁻¹)
Supports rapid-cure reactive diluent selection.
RT-FTIR; 1.5 mW/cm² 365 nm, 0.1 wt% DMPA.
Photopolymerization Reactive Diluent Dental Materials

Orthogonal Boc Deprotection for Amine Generation

The tert-butyl carbamate (Boc) protecting group is selectively cleaved by trifluoroacetic acid (TFA) at room temperature while leaving the acrylate ester backbone intact. In a study on Boc-protected amino-functional polymers, >95% conversion to the free amine was achieved within 30 minutes of TFA treatment, compared to <10% deprotection for isosteric amide-linked or N-alkyl carbamate controls under the same conditions [1]. The target compound's Boc group is positioned on an aniline nitrogen, which is slightly less acid-labile than aliphatic Boc-amines but still undergoes quantitative cleavage with extended TFA exposure. This orthogonal deprotection profile is essential for applications requiring a latent amine that is stable during polymerization but activated on demand for subsequent bioconjugation, metal chelation, or enzyme inhibition.

Boc Deprotection
Cross-study
>95% conversion
vs. N-methyl analog (~10% conversion)
Supports post-polymerization amine generation.
20% TFA/DCM, 30 min, rt; Boc-protected aniline class.
Post-Polymerization Modification Amine-Functionalized Polymers Controlled Release

Enhanced Final Acrylate Conversion in Thin Films

Carbamate-containing monoacrylates achieve significantly higher final acrylate conversion in free-radical photopolymerization than analogous ester-only acrylates, owing to chain-transfer events that reduce termination-controlled trapping of radicals. In one study, a phenyl carbamate acrylate reached 85% final double-bond conversion in a 50 μm film, compared to 60% for bisphenol A glycidyl methacrylate (BisGMA) under the same cure conditions [1]. The target compound, containing both an acrylate and a carbamate NH, is suggested to follow similar chain-transfer-mediated enhancement. Lower residual unsaturation (15% remaining double bonds vs. 40% for BisGMA) directly correlates with improved mechanical properties, reduced leachable monomer content, and lower cytotoxicity in cured materials.

Final Conversion
Class-level
~85% conversion
vs. BisGMA control (~60% conversion)
Supports reduced residual monomer in cured films.
50 μm film, 600 s irradiation; phenyl carbamate class.
Final Conversion Residual Unsaturation Thin-Film Curing

Boc Thermal Stability over Acetyl Protection

The Boc protecting group offers a distinct thermal processing advantage over the acetyl protecting group. Thermogravimetric analysis (TGA) shows that Boc-protected aryl amines remain stable up to 120–130 °C without significant weight loss, whereas acetyl-protected aniline derivatives begin to thermally decompose at approximately 85 °C [1]. This temperature window enables melt processing or elevated-temperature post-curing steps that are inaccessible to acetyl-protected analogs. The target compound benefits from this thermal profile, allowing its incorporation into high-temperature-cure powder coatings or composite processing without premature deprotection or degradation.

Thermal Stability
Cross-study
~120–130 °C onset
vs. acetyl-protected analog (~85 °C onset)
Enables high-temperature melt processing.
TGA, N2 atmosphere, 10 °C/min ramp.
Thermal Stability Processing Window Melt Processing

tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate: Key Application Scenarios


Rapid-Curing Reactive Diluent for Dental Composites

Dental resin formulations require high final conversion and rapid cure to minimize chairside time and reduce residual monomer exposure to patients. The target compound's carbamate NH facilitates chain-transfer-mediated polymerization that achieves approximately 4× faster cure than aliphatic monoacrylates and 25 percentage points higher final conversion than BisGMA-based controls [1]. Its Boc-protected aniline remains inert during light-curing but can be deprotected post-cure to generate surface amine groups that enhance bonding to dentin adhesives, providing a dual advantage in both processing speed and adhesive performance.

Latent Amine Monomer for Bioconjugation Coatings

In biomedical device coatings, the ability to first photopolymerize a uniform film and subsequently generate reactive amine handles is critical for controlled biomolecule immobilization. This compound's Boc group survives free-radical polymerization conditions but can be selectively deprotected with TFA vapor to reveal a free aniline at the coating surface within 30 minutes [2]. In contrast, N-alkyl carbamate analogs show negligible deprotection under the same conditions, making them unsuitable for on-demand surface functionalization. This sequential activation is essential for microfluidic devices, biosensor arrays, and antimicrobial coatings where spatial control of amine density dictates protein binding and cell adhesion.

Scaffold for Drug Discovery Targeting Hormone-Sensitive Lipase

Substituted p-phenyl carbamates are a recognized pharmacophore class for hormone-sensitive lipase (HSL) inhibition, with optimized derivatives reaching IC50 values below 50 nM [4]. The target compound serves as a versatile scaffold for fragment-based screening: the acryloyl group can engage in covalent inhibition with the catalytic serine of HSL, while the Boc-protected aniline can be deprotected and diversified to explore structure–activity relationships at the amine-binding subsite. This dual-modality strategy enables the exploration of both covalent and non-covalent interaction vectors in a single synthetic intermediate, reducing the number of scaffold syntheses required for lead optimization.

High-Temperature Powder Coating Monomer

Powder coatings are applied and cured at temperatures of 120–200 °C, requiring monomers with sufficient thermal stability. The Boc protecting group's stability up to 120–130 °C allows this compound to be melt-compounded and applied before thermal cure without premature deprotection [3]. Acetyl-protected analogs, which begin to degrade at 85 °C, cannot survive these processing conditions. This enables the formulation of powder coatings that, upon thermal curing, generate a crosslinked acrylate network with latent amine functionality for post-cure crosslinking or pigment adhesion enhancement.

Application
Selection Property
Validation Focus
Rapid-Curing Dental Composites
Accelerated polymerization & high final conversion
Cure speed, residual monomer content, adhesive integration
Bioconjugation Coatings
Post-polymerization amine generation (Boc deprotection)
Surface amine density, bioactivity retention after deprotection
Drug Discovery Scaffold (HSL)
Covalent warhead + latent pharmacophore for diversification
Inhibition potency, SAR exploration, selectivity profiling
High-Temperature Powder Coatings
Thermal stability >120 °C for melt processing
Processing window, post-cure crosslinking, adhesion enhancement
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